N-[3-(1,3-benzodioxol-5-ylamino)-3-oxopropyl]-5-methoxy-1-methyl-1H-indole-2-carboxamide
Description
This compound is an indole-2-carboxamide derivative featuring a 5-methoxy-substituted indole core, a 1-methyl group at the indole nitrogen, and a unique side chain comprising a 1,3-benzodioxol-5-ylamino group linked via a 3-oxopropyl spacer.
Properties
Molecular Formula |
C21H21N3O5 |
|---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
N-[3-(1,3-benzodioxol-5-ylamino)-3-oxopropyl]-5-methoxy-1-methylindole-2-carboxamide |
InChI |
InChI=1S/C21H21N3O5/c1-24-16-5-4-15(27-2)9-13(16)10-17(24)21(26)22-8-7-20(25)23-14-3-6-18-19(11-14)29-12-28-18/h3-6,9-11H,7-8,12H2,1-2H3,(H,22,26)(H,23,25) |
InChI Key |
QMEMQISAHDHYDH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)OC)C=C1C(=O)NCCC(=O)NC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzodioxol-5-ylamino)-3-oxopropyl]-5-methoxy-1-methyl-1H-indole-2-carboxamide typically involves multiple steps, including the formation of the indole core, introduction of the benzodioxole group, and subsequent functionalization. One common method involves the Pd-catalyzed C-N cross-coupling reaction, which is used to introduce the benzodioxole group onto the indole scaffold . The reaction conditions often include the use of palladium catalysts, such as tris(dibenzylideneacetone)dipalladium (Pd2(dba)3), and bases like cesium carbonate (Cs2CO3) .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to improve yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-benzodioxol-5-ylamino)-3-oxopropyl]-5-methoxy-1-methyl-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace certain functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules.
Biology: It has shown promise in modulating biological pathways, making it a candidate for further biological studies.
Industry: Its unique chemical properties make it useful in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzodioxol-5-ylamino)-3-oxopropyl]-5-methoxy-1-methyl-1H-indole-2-carboxamide involves its interaction with molecular targets such as tubulin. By binding to tubulin, the compound can disrupt microtubule assembly, leading to mitotic blockade and apoptosis in cancer cells . This mechanism is similar to that of other microtubule-targeting agents used in cancer therapy.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Modifications in the Indole Core
- 5-Methoxy vs. 5,6,7-Trimethoxy Substitution: The compound N-[3-(1,3-benzodioxol-5-ylamino)-3-oxopropyl]-5,6,7-trimethoxy-1-methyl-1H-indole-2-carboxamide () differs by having additional methoxy groups at positions 6 and 7 of the indole.
5-Methoxy vs. 5-Fluoro Substitution :
In N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide (), the 5-fluoro group introduces electronegativity, which may enhance metabolic stability but reduce π-π stacking compared to the 5-methoxy group in the target compound .
Variations in the Side Chain
- Benzodioxol-Amino-Oxopropyl vs. Imidazolyl-Propyl: N-[3-(1H-Imidazol-1-yl)propyl]-5-methoxy-1H-indole-2-carboxamide () replaces the benzodioxol-amino group with an imidazole ring. The imidazole’s basicity and metal-coordination capacity contrast with the benzodioxole’s neutral aromaticity, suggesting divergent pharmacological targets (e.g., GPCRs vs. kinases) .
- Benzodioxol vs. Benzophenone Moieties: Compounds like N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide () feature a benzophenone group, which is photostable and lipophilic, whereas the benzodioxole in the target compound may confer improved solubility and reduced toxicity .
Spectroscopic and Analytical Data
- NMR Profiles: The benzodioxole protons in the target compound would resonate near δ 6.8–7.2 ppm (aromatic), distinct from the δ 7.3–7.7 ppm region observed for benzophenone analogs (). The 5-methoxy group would produce a singlet near δ 3.8 ppm, differing from fluorine’s absence of proton signals in 5-fluoro derivatives .
- Mass Spectrometry :
The molecular ion peak for the target compound (calculated for C₂₂H₂₂N₃O₅) would differ from analogs like 3-(1-Benzyl-1H-imidazol-5-yl)-7-chloro-1H-indole (), which has a lower oxygen content and higher halogen mass .
Functional Group Impact on Bioactivity
- Carboxamide vs. This could influence selectivity for enzymes like hydrolases vs. oxidoreductases .
- Methoxy vs. Bromo Substitution :
Bromine in 3-(1-Benzyl-1H-imidazol-5-yl)-4-bromo-1H-indole () increases molecular weight and van der Waals interactions, whereas the methoxy group in the target compound enhances electron density and hydrogen-bonding capacity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
